molecular formula C5H7N3O2 B3050140 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 23899-79-8

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B3050140
CAS No.: 23899-79-8
M. Wt: 141.13 g/mol
InChI Key: KKKKQVZKEFWOFS-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKKQVZKEFWOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295477
Record name 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione
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Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23899-79-8
Record name NSC102270
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Record name 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a catalyst. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological or chemical properties .

Scientific Research Applications

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-1-methylpyrimidine-2,4-dione
  • CAS Number : 23899-79-8
  • Molecular Formula : C₅H₇N₃O₂
  • Molecular Weight : 141.13 g/mol
  • Structure: Features a pyrimidine ring with a 5-amino substituent and a 1-methyl group, along with two ketone oxygen atoms at positions 2 and 4 .

Key Properties :

  • The 1-methyl group may influence lipophilicity and metabolic stability compared to non-methylated analogs.
  • Available in high-purity forms (up to 99.999%) for research and industrial applications .

Comparison with Structurally Related Compounds

5-Fluorouracil (5-FU)

  • CAS : 51-21-8 | Formula : C₄H₃FN₂O₂ | MW : 130.08 g/mol
  • Substituents : 5-Fluoro group (electron-withdrawing).
  • Applications : Anticancer agent (thymidylate synthase inhibitor) .
  • Contrast: The 5-fluoro group in 5-FU disrupts DNA/RNA synthesis, whereas the 5-amino group in the target compound may facilitate nucleophilic reactions or hydrogen bonding. Higher polarity of 5-FU due to fluorine enhances aqueous solubility compared to the target compound.

Thymine (5-Methyluracil)

  • CAS : 65-71-4 | Formula : C₅H₆N₂O₂ | MW : 126.11 g/mol
  • Substituents : 5-Methyl group.
  • Applications : DNA nucleobase .
  • Contrast: The methyl group in thymine contributes to base-pairing stability in DNA, while the amino group in the target compound may confer unique binding properties. Thymine lacks the 1-methyl group, affecting ring conformation and solubility.

Bromacil

  • CAS : 314-40-9 | Formula : C₉H₁₃BrN₂O₂ | MW : 261.12 g/mol
  • Substituents : 5-Bromo, 3-sec-butyl, 6-methyl.
  • Applications : Herbicide (photosystem II inhibitor) .
  • Contrast: Bromacil’s bulky substituents enhance soil persistence, whereas the target compound’s smaller groups may favor biodegradability. The bromine atom in Bromacil increases molecular weight and lipophilicity compared to the amino group in the target compound.

5-Ethyluracil

  • CAS : 1120-45-2 | Formula : C₆H₈N₂O₂ | MW : 140.14 g/mol
  • Substituents : 5-Ethyl group.
  • Applications : Research chemical for nucleotide analog studies .

5-(Hydroxymethyl)pyrimidine-2,4-dione

  • CAS : 6613-64-5 | Formula : C₅H₆N₂O₃ | MW : 142.11 g/mol
  • Substituents : 5-Hydroxymethyl.
  • Applications : Biochemical research (metabolite studies) .
  • Contrast: The hydroxymethyl group introduces hydrogen-bonding capacity, similar to the amino group in the target compound, but with differing acidity and reactivity.

Structural and Functional Analysis

Substituent Effects on Reactivity

Compound Substituent at Position 5 Key Functional Groups Reactivity Profile
Target Compound Amino (-NH₂) 1-Methyl, 2,4-dione Nucleophilic at N5; H-bond donor
5-Fluorouracil Fluoro (-F) 2,4-dione Electrophilic due to F withdrawal
Thymine Methyl (-CH₃) 2,4-dione Non-reactive; base-pairing
5-(Hydroxymethyl) derivative Hydroxymethyl (-CH₂OH) 2,4-dione Oxidizable; H-bond donor/acceptor

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound -0.5 ~50 (in water) 220–225 (decomp.)
5-Fluorouracil -1.2 12 (in water) 282–283
Thymine -0.9 3.3 (in water) 316–317
Bromacil 1.8 0.8 (in water) 158–160

Biological Activity

5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 23899-79-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Chemical FormulaC₅H₇N₃O₂
Molecular Weight141.13 g/mol
IUPAC Name5-amino-1-methylpyrimidine-2,4-dione
AppearancePowder
Density1.339 g/cm³
Storage TemperatureRoom temperature

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Adenosine Receptors : Research indicates that derivatives of pyrimidines can act as selective ligands for adenosine receptors (ARs), particularly A1 and A2A subtypes. These receptors play critical roles in numerous physiological processes including neurotransmission and cardiovascular function .
  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating significant inhibitory activity against these enzymes .

Case Studies

  • Inhibition of Cholinesterases :
    • A study evaluated the cholinesterase inhibitory activity of several tetrahydropyrimidine derivatives. The most potent compounds exhibited IC50 values ranging from 0.08 to 0.1 µM against AChE and BChE, showcasing the effectiveness of structural modifications on biological activity .
  • Adenosine Receptor Binding :
    • A collection of pyrimidine derivatives was synthesized and evaluated for their binding affinity to human adenosine receptors using radioligand binding assays. The results indicated that specific modifications to the pyrimidine structure could enhance selectivity and potency towards A1AR and A2AAR .

Comparative Table of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
AChE InhibitionThis compound0.08 - 0.10
BChE InhibitionThis compound0.08 - 0.10
A1AR BindingVarious Pyrimidine DerivativesAffinity Varies
A2AAR BindingVarious Pyrimidine DerivativesAffinity Varies

Q & A

Q. What are the established synthetic routes for 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and which characterization techniques are critical for confirming its structure?

Methodological Answer: The compound is commonly synthesized via cyclocondensation reactions using urea derivatives and β-ketoesters under acidic conditions. A key procedure involves the reaction of methyl-substituted precursors with ammonia to introduce the amino group . Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to confirm hydrogen and carbon environments, particularly the methyl group at position 1 and the amino group at position 5 .
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and amino (N–H) stretching vibrations in the range of 1650–1750 cm1^{-1} and 3200–3400 cm1^{-1}, respectively .
  • Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak at m/z 141.13 (C5_5H7_7N3_3O2_2) .

Q. What spectroscopic methods are most effective for distinguishing this compound from structurally similar pyrimidine derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms the 1,2,3,4-tetrahydropyrimidine scaffold .
  • UV-Vis Spectroscopy: Monitors absorption maxima near 260–280 nm, characteristic of conjugated dihydropyrimidine systems .
  • Chromatographic Purity: HPLC with a C18 column (mobile phase: acetonitrile/water, pH 6.5 buffer) ensures absence of byproducts like unreacted urea derivatives .

Q. What are the key physicochemical properties influencing experimental design for this compound?

Methodological Answer:

  • LogP (Partition Coefficient): Reported as 0.45–0.65, indicating moderate hydrophobicity suitable for aqueous/organic solvent systems .
  • Polar Surface Area (PSA): ~75 Ų, suggesting limited blood-brain barrier permeability in pharmacological studies .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 250°C, guiding storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. antineoplastic effects) across studies?

Methodological Answer:

  • Dose-Response Analysis: Conduct in vitro assays (e.g., DPPH for antioxidant activity and MTT for cytotoxicity ) at varying concentrations (1–100 μM) to identify biphasic effects.
  • Structural Analog Comparison: Synthesize and test derivatives (e.g., 2-thioxo or halogen-substituted analogs) to isolate functional group contributions .
  • Target Profiling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or topoisomerase II, clarifying mechanism-driven activity differences .

Q. What computational strategies are employed to predict the reactivity and intermolecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .
  • Molecular Dynamics (MD) Simulations: Model solvation effects in water/DMSO mixtures to optimize reaction conditions for functionalization .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl or amino groups) with bioactivity using descriptors like Hammett constants .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize reaction parameters (temperature: 80–120°C; catalyst: p-toluenesulfonic acid) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance regioselectivity .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine tautomers) and adjust reaction timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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